

An In-depth Technical Guide to (3-Aminopropyl)dimethylmethoxysilane: Chemical Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
	(3-
Compound Name:	<i>Aminopropyl)dimethylmethoxysilane</i>
	<i>ne</i>
Cat. No.:	B1222537
	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)dimethylmethoxysilane (APDMS) is an organosilane compound featuring a reactive methoxysilyl group and a primary amine. This unique bifunctional structure allows it to act as a versatile coupling agent and surface modifier, enabling the linkage of organic and inorganic materials. Its primary application lies in the functionalization of surfaces to introduce amino groups, which can then be used for further covalent attachment of a wide range of molecules. This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and common experimental protocols involving APDMS.

Core Chemical and Physical Properties

The fundamental properties of **(3-Aminopropyl)dimethylmethoxysilane** are summarized in the tables below. This data is essential for understanding its behavior in various experimental settings.

Table 1: General and Physical Properties

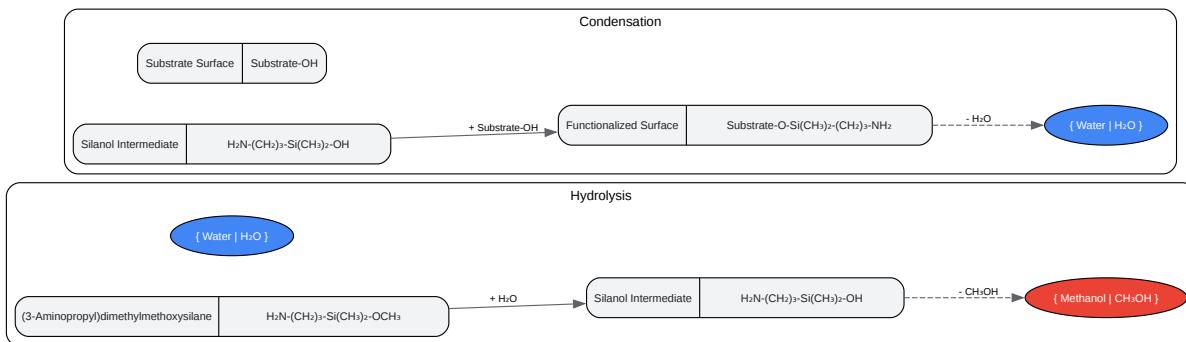
Property	Value	Source
Molecular Formula	C6H17NOSi	[1] [2]
Molecular Weight	147.29 g/mol	[1] [2]
IUPAC Name	3-[methoxy(dimethyl)silyl]propan-1-amine	[1] [2]
CAS Number	31024-26-7	[1] [2]
Appearance	Colorless liquid	
Boiling Point	87°C @ 50 mmHg	
Density	0.87 g/mL	
Solubility	Soluble in many organic solvents. Reacts with water.	

Table 2: Spectroscopic and Other Properties

Property	Value/Description	Source
Refractive Index	Not available	
Flash Point	Not available	
Canonical SMILES	CO--INVALID-LINK--(C)CCCN	[2]
InChI	InChI=1S/C6H17NOSi/c1-8-9(2,3)6-4-5-7/h4-7H2,1-3H3	[2]
InChIKey	MCLXOMWIZZCOCA-UHFFFAOYSA-N	[2]

Chemical Reactivity and Mechanisms

The utility of **(3-Aminopropyl)dimethylmethoxysilane** stems from the reactivity of its methoxysilyl group. This group undergoes hydrolysis in the presence of water to form a reactive silanol intermediate. The silanol can then condense with hydroxyl groups on the


surface of inorganic substrates (like silica, glass, or metal oxides) to form stable covalent bonds.

Hydrolysis and Condensation Pathway

The primary reaction mechanism involves a two-step process:

- Hydrolysis: The methoxy group (-OCH₃) on the silicon atom reacts with water to form a silanol group (-OH) and methanol as a byproduct. This reaction can be catalyzed by either acid or base.[3][4][5]
- Condensation: The newly formed silanol group is highly reactive and can condense with hydroxyl groups present on a substrate surface, forming a stable siloxane bond (Si-O-Substrate) and releasing a molecule of water. Alternatively, the silanol can condense with another silanol molecule to form a disiloxane, though this is less common for monofunctional silanes like APDMS compared to their trialkoxy counterparts.

The following diagram illustrates the hydrolysis and condensation of **(3-Aminopropyl)dimethylmethoxysilane** on a hydroxylated surface.

[Click to download full resolution via product page](#)

Caption: Hydrolysis and condensation of **(3-Aminopropyl)dimethylmethoxysilane**.

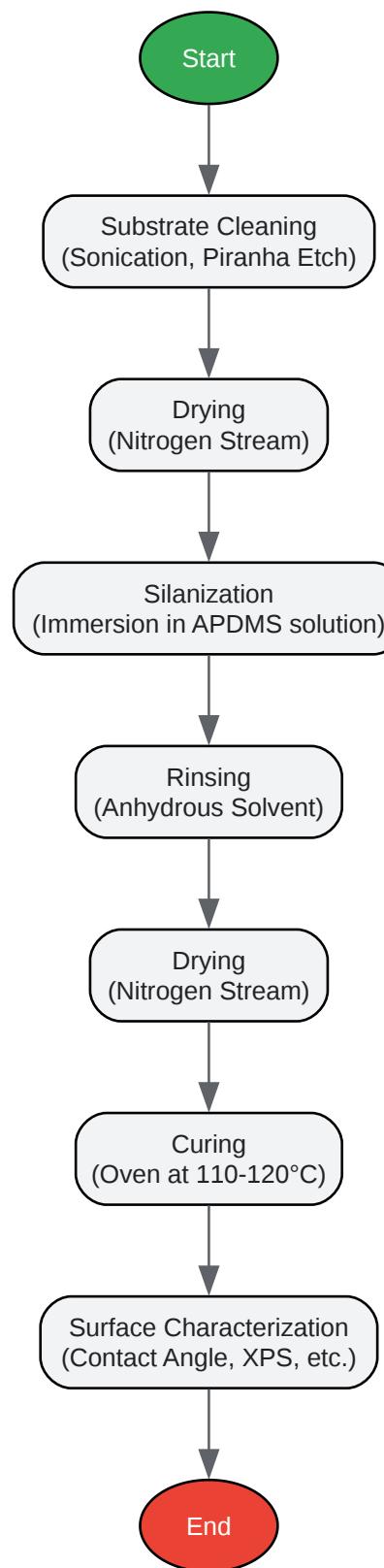
Experimental Protocols

The following are generalized protocols for the use of **(3-Aminopropyl)dimethylmethoxysilane** in surface modification. These should be optimized for specific substrates and applications.

Protocol 1: Surface Functionalization of Silica or Glass Substrates

This protocol describes the process of creating a monolayer of APDMS on a silica-based surface.

Materials:


- **(3-Aminopropyl)dimethylmethoxysilane (APDMS)**
- Anhydrous toluene or acetone
- Substrate (e.g., glass slide, silicon wafer)
- Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) -
EXTREME CAUTION
- Nitrogen gas
- Oven

Procedure:

- **Substrate Cleaning:**
 - Clean the substrate by sonicating in acetone and then isopropanol for 15 minutes each.
 - Dry the substrate under a stream of nitrogen.
 - For a thorough cleaning and hydroxylation, immerse the substrate in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
 - Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.
- **Silanization:**
 - Prepare a 1-5% (v/v) solution of APDMS in anhydrous toluene or acetone in a sealed container under a nitrogen atmosphere.
 - Immerse the cleaned and dried substrate in the APDMS solution.
 - Allow the reaction to proceed for 1-2 hours at room temperature, or for 30 minutes at 60°C, with gentle agitation.

- Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (toluene or acetone) to remove any physisorbed silane.
- Curing:
 - Dry the functionalized substrate under a stream of nitrogen.
 - Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds.
- Characterization:
 - The success of the surface modification can be verified by techniques such as contact angle measurements (which should show a decrease in hydrophilicity), X-ray photoelectron spectroscopy (XPS) to detect the presence of nitrogen, or by further derivatization of the amino groups followed by spectroscopic analysis.

The following workflow diagram illustrates the surface functionalization process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for surface functionalization with APDMS.

Analytical Characterization

The structure and purity of **(3-Aminopropyl)dimethylmethoxysilane** and the success of surface modification can be assessed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of APDMS would be expected to show characteristic signals for the aminopropyl chain, the methyl groups attached to the silicon, and the methoxy group. The approximate chemical shifts would be:
 - ~0.1 ppm (singlet, 6H, Si-(CH₃)₂)
 - ~0.5 ppm (triplet, 2H, -Si-CH₂-)
 - ~1.5 ppm (multiplet, 2H, -CH₂-CH₂-CH₂-)
 - ~2.7 ppm (triplet, 2H, -CH₂-NH₂)
 - ~3.4 ppm (singlet, 3H, -OCH₃)
- ^{13}C NMR: The carbon NMR spectrum would show distinct peaks for each carbon atom in the molecule.
- ^{29}Si NMR: Silicon NMR is a powerful tool to study the hydrolysis and condensation reactions, as the chemical shift of the silicon atom is sensitive to its bonding environment (e.g., Si-OR, Si-OH, Si-O-Si).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for confirming the presence of functional groups and for monitoring the surface modification process.

- APDMS Spectrum: The FTIR spectrum of the pure compound would show characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-2960 cm⁻¹), N-H bending (~1600 cm⁻¹), Si-O-C stretching (~1090 cm⁻¹), and Si-C stretching (~800 cm⁻¹).

- **Surface Analysis:** After surface modification, the appearance of C-H and N-H bands in the FTIR spectrum of the substrate would indicate the successful attachment of the aminosilane. The disappearance or reduction of the surface Si-OH bands of the substrate can also be monitored.

Applications in Research and Development

The primary utility of **(3-Aminopropyl)dimethylmethoxysilane** lies in its ability to introduce a reactive amino group onto a variety of surfaces. This amino-functionalized surface can then be used in numerous applications, including:

- **Bioconjugation:** The primary amine provides a convenient handle for the covalent immobilization of biomolecules such as proteins, antibodies, enzymes, and DNA. This is crucial for the development of biosensors, microarrays, and other diagnostic platforms.
- **Drug Delivery:** The surface of nanoparticles can be modified with APDMS to facilitate the attachment of targeting ligands or to alter their surface charge and biocompatibility for drug delivery applications.
- **Adhesion Promotion:** In materials science, APDMS can be used as an adhesion promoter between inorganic fillers and organic polymer matrices in composites.
- **Chromatography:** Silica gel can be functionalized with APDMS to create stationary phases for chromatography.

Safety and Handling

(3-Aminopropyl)dimethylmethoxysilane is a reactive chemical and should be handled with appropriate safety precautions.

- It is flammable and should be kept away from heat, sparks, and open flames.
- It is corrosive and can cause skin and eye irritation or burns.
- It is harmful if swallowed or inhaled.
- It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry, and well-ventilated area.

- Always use in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

This guide provides a foundational understanding of the chemical properties and applications of **(3-Aminopropyl)dimethylmethoxysilane**. For specific applications, further optimization of the described protocols will be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. (3-Aminopropyl)dimethylmethoxysilane | C6H17NOSi | CID 2733753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Kinetics of Alkoxy silanes and Organoalkoxy silanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-Aminopropyl)dimethylmethoxysilane: Chemical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222537#3-aminopropyl-dimethylmethoxysilane-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com